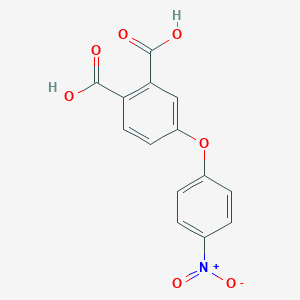
4-(4-Nitrophenoxy)phthalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Nitrophenoxy)phthalic acid (NPPA) is a chemical compound that has been extensively studied for its potential applications in scientific research. NPPA is a yellow crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide and acetone. In
Mechanism Of Action
The mechanism of action of 4-(4-Nitrophenoxy)phthalic acid is not fully understood, but it is believed to involve the formation of hydrogen bonds with target molecules. 4-(4-Nitrophenoxy)phthalic acid has been shown to bind to proteins and nucleic acids, and to induce conformational changes in these molecules. This property makes 4-(4-Nitrophenoxy)phthalic acid a useful tool for studying protein-protein interactions, protein-ligand interactions, and nucleic acid structure and function.
Biochemical And Physiological Effects
4-(4-Nitrophenoxy)phthalic acid has been shown to have a range of biochemical and physiological effects, depending on the target molecule and concentration used. 4-(4-Nitrophenoxy)phthalic acid has been shown to inhibit the activity of certain enzymes, such as chymotrypsin and trypsin, and to induce apoptosis in cancer cells. 4-(4-Nitrophenoxy)phthalic acid has also been shown to affect the structure and function of DNA, RNA, and proteins, leading to changes in gene expression and cell signaling pathways.
Advantages And Limitations For Lab Experiments
One advantage of using 4-(4-Nitrophenoxy)phthalic acid in lab experiments is its high solubility in organic solvents, which allows for easy preparation of stock solutions. 4-(4-Nitrophenoxy)phthalic acid is also relatively stable under a range of conditions, making it a useful tool for long-term studies. However, 4-(4-Nitrophenoxy)phthalic acid can be toxic at high concentrations, and its effects on biological systems can be complex and difficult to interpret.
Future Directions
There are many potential future directions for research on 4-(4-Nitrophenoxy)phthalic acid. One area of interest is the development of 4-(4-Nitrophenoxy)phthalic acid-based sensors for detecting biomolecules in complex biological systems. Another area of interest is the use of 4-(4-Nitrophenoxy)phthalic acid as a building block for the synthesis of novel compounds with potential therapeutic applications. Finally, further studies are needed to fully understand the mechanism of action of 4-(4-Nitrophenoxy)phthalic acid and its effects on biological systems.
Synthesis Methods
The synthesis of 4-(4-Nitrophenoxy)phthalic acid involves the reaction of 4-nitrophenol with phthalic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then purified using recrystallization techniques. The yield of 4-(4-Nitrophenoxy)phthalic acid can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent used.
Scientific Research Applications
4-(4-Nitrophenoxy)phthalic acid has been used in various scientific research applications, including as a fluorescent probe for detecting protein conformational changes, as a pH sensor in biological systems, and as a precursor for the synthesis of other compounds. 4-(4-Nitrophenoxy)phthalic acid has also been studied for its potential use in drug delivery systems, due to its ability to form stable complexes with certain drugs.
properties
CAS RN |
26190-11-4 |
|---|---|
Product Name |
4-(4-Nitrophenoxy)phthalic acid |
Molecular Formula |
C14H9NO7 |
Molecular Weight |
303.22 g/mol |
IUPAC Name |
4-(4-nitrophenoxy)phthalic acid |
InChI |
InChI=1S/C14H9NO7/c16-13(17)11-6-5-10(7-12(11)14(18)19)22-9-3-1-8(2-4-9)15(20)21/h1-7H,(H,16,17)(H,18,19) |
InChI Key |
USFYQEDSCKKGPH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=CC(=C(C=C2)C(=O)O)C(=O)O |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=CC(=C(C=C2)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Dimethyl 2-[[2-(3-bromophenoxy)acetyl]amino]benzene-1,4-dicarboxylate](/img/structure/B188290.png)
![3-allyl-2-mercapto-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B188294.png)
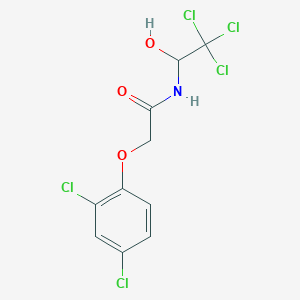
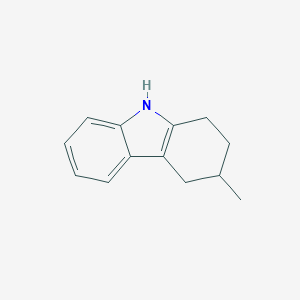

![Ethyl 2-amino-4-[1,1'-biphenyl]-4-yl-3-thiophenecarboxylate](/img/structure/B188299.png)

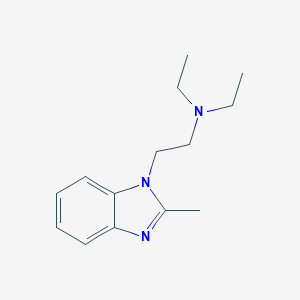
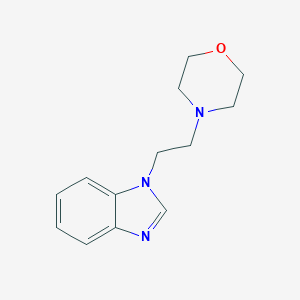
![4-Chloro-2-[1-(3,4-dimethylanilino)ethyl]phenol](/img/structure/B188310.png)

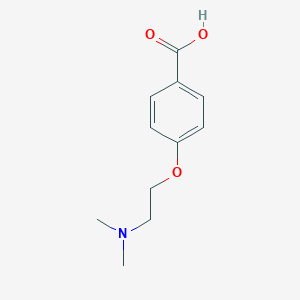
![6,9a-Dimethyl-1,3-dioxo-2-phenyl-12-(propan-2-yl)hexadecahydro-3b,11-ethenonaphtho[2,1-e]isoindole-6-carboxylic acid](/img/structure/B188313.png)
![2-amino-4-(2,4-dimethoxyphenyl)-4H-[1]benzothieno[3,2-b]pyran-3-carbonitrile](/img/structure/B188314.png)